4-Bromo-1-fluoro-2-nitrobenzene

Catalog No.
S672161
CAS No.
364-73-8
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-fluoro-2-nitrobenzene

CAS Number

364-73-8

Product Name

4-Bromo-1-fluoro-2-nitrobenzene

IUPAC Name

4-bromo-1-fluoro-2-nitrobenzene

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H

InChI Key

UQEANKGXXSENNF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])F

Synthesis of Anti-inflammatory Agents

    Scientific Field: Medicinal Chemistry

    Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents. These agents are typically used to reduce inflammation and can be beneficial in a variety of medical conditions, including arthritis, asthma, and autoimmune diseases.

    Methods of Application: The specific methods of application can vary depending on the specific anti-inflammatory agent being synthesized. Generally, this involves a series of chemical reactions, often involving catalysts or other reagents, to transform the 4-Bromo-1-fluoro-2-nitrobenzene into the desired compound.

    Results or Outcomes: The outcome of this application is the production of anti-inflammatory agents. The effectiveness of these agents can be measured through various methods, such as their ability to reduce inflammation in preclinical or clinical trials.

Sonogashira Reaction

    Scientific Field: Organic Chemistry

    Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product. The Sonogashira reaction is a cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds.

    Methods of Application: The Sonogashira reaction typically involves the reaction of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Results or Outcomes: The outcome of this application is the production of the bromo displacement product. The yield and purity of this product can be determined through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol

    Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol. This compound could be used as a building block in the synthesis of various organic compounds.

    Methods of Application: The specific methods of application can vary depending on the specific compound being synthesized. Generally, this involves a series of chemical reactions, often involving catalysts or other reagents, to transform the 4-Bromo-1-fluoro-2-nitrobenzene into the desired compound.

    Results or Outcomes: The outcome of this application is the production of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol. The yield and purity of this product can be determined through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile

4-Bromo-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6_6H3_3BrFNO2_2 and a molecular weight of 220 g/mol. It appears as a clear yellow to brownish liquid and has a melting point of approximately 19 °C and a boiling point of 147 °C at reduced pressure . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its chemical reactivity and potential applications in various fields.

While specific biological activity data for 4-bromo-1-fluoro-2-nitrobenzene is limited, it is noted for its role in the synthesis of anti-inflammatory agents. Compounds containing similar halogenated aromatic structures often exhibit biological activities such as antibacterial or antifungal properties . Further studies may be necessary to elucidate its full biological profile.

The synthesis of 4-bromo-1-fluoro-2-nitrobenzene can be achieved through several methods:

  • From 1-Fluoro-2-nitrobenzene: This method involves bromination under controlled conditions to introduce the bromine substituent at the para position relative to the nitro group.
  • Via Electrophilic Aromatic Substitution: The compound can also be synthesized by reacting suitable precursors with brominating agents in the presence of a catalyst .

4-Bromo-1-fluoro-2-nitrobenzene has several key applications:

  • Synthesis of Pharmaceuticals: It is primarily used in the synthesis of anti-inflammatory agents and other pharmaceutical compounds .
  • Chemical Intermediates: The compound serves as an important intermediate in organic synthesis, particularly in developing new materials and chemicals for research purposes .

Several compounds share structural similarities with 4-bromo-1-fluoro-2-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Bromo-2-fluoronitrobenzene364-73-8Similar halogenated structure; used in pharmaceuticals.
1-Bromo-4-fluoro-2-nitrobenzene446-09-3Different substitution pattern; potential use in similar applications.
4-Bromo-2-nitrofluorobenzeneNot availableContains similar functional groups but differs in position; may exhibit different reactivity.

Uniqueness

The uniqueness of 4-bromo-1-fluoro-2-nitrobenzene lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential applications in medicinal chemistry compared to its analogs. Its combination of bromine and fluorine atoms adjacent to a nitro group creates opportunities for diverse synthetic pathways that may not be accessible with other compounds.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-1-fluoro-2-nitrobenzene

Dates

Modify: 2023-08-15
Grebien et al. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPalpha N-terminal leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.1859, published online 13 July 2015 http://www.nature.com/naturechemicalbiology

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